N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide
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Description
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C20H22N2O3S2 and its molecular weight is 402.53. The purity is usually 95%.
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Biological Activity
N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves a multi-step process that includes the formation of the tetrahydrobenzo[b]thiophene core followed by the introduction of the tosyl group. The synthetic pathway typically utilizes commercially available reagents and standard laboratory techniques such as refluxing and chromatography to purify the final product.
1. Inhibitory Effects on Enzymes
Recent studies have highlighted the compound's inhibitory effects on various enzymes:
- 5-Lipoxygenase (5-LOX) : Molecular docking studies suggest that this compound can act as a potent inhibitor of 5-LOX, which is involved in inflammatory processes. The binding affinity indicates potential for further optimization and development as an anti-inflammatory agent .
- JNK Kinases : Another study identified related compounds as selective inhibitors of JNK2 and JNK3 kinases. These kinases are critical in mediating cellular stress responses and inflammation. Compounds similar to this compound showed promising inhibitory activity with pIC50 values around 6.5 to 6.7 against JNK2 and JNK3 .
2. Anti-inflammatory Activity
The compound's anti-inflammatory properties were evaluated through both in vitro and in silico methods. The molecular docking studies indicated that it effectively interacts with key inflammatory pathways, suggesting its potential utility in treating conditions characterized by excessive inflammation .
Case Study 1: Inhibition of 5-LOX
In a recent study focusing on the anti-inflammatory properties of related compounds, it was found that derivatives of the tetrahydrobenzo[b]thiophene scaffold exhibited significant inhibition of 5-LOX activity. This inhibition was quantified using enzyme assays where lower IC50 values indicated higher potency .
Case Study 2: Selectivity in Kinase Inhibition
A series of experiments involving structural modifications to the compound revealed that certain substitutions enhanced selectivity for JNK2 and JNK3 over other MAPK family members like JNK1 and p38α. This selectivity is crucial for minimizing side effects in therapeutic applications .
Research Findings Summary
Biological Activity | Target Enzyme | IC50/pIC50 | Notes |
---|---|---|---|
Inhibition | 5-Lipoxygenase | Not specified | Potential anti-inflammatory agent |
Inhibition | JNK2 | pIC50 6.5 | Selective against MAPK family |
Inhibition | JNK3 | pIC50 6.7 | Unique binding mode confirmed via X-ray |
Properties
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-13-3-6-15(7-4-13)27(24,25)10-9-19(23)22-20-17(12-21)16-8-5-14(2)11-18(16)26-20/h3-4,6-7,14H,5,8-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJKBWQUCHFIMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.